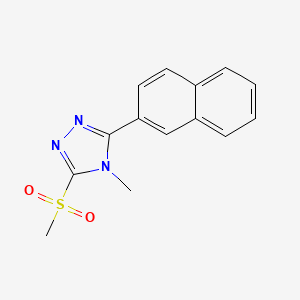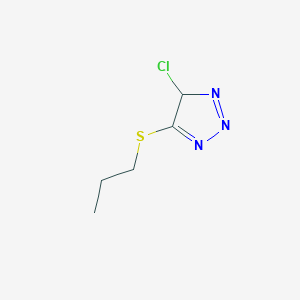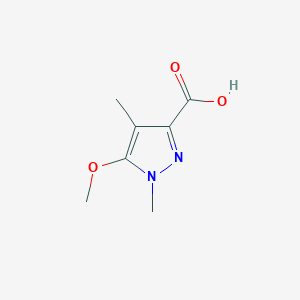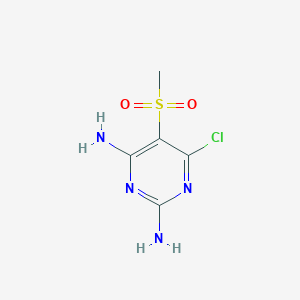![molecular formula C16H14ClNO2S2 B12918642 7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine CAS No. 917760-86-2](/img/structure/B12918642.png)
7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a chloro group, a methyl group, and a methylsulfonyl phenyl thio group attached to the indolizine core, making it a unique and potentially valuable molecule for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methyl Group: The methyl group can be added through a methylation reaction using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfonyl Phenyl Thio Group: This step involves a nucleophilic substitution reaction where a suitable thiol derivative reacts with the indolizine core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 7-chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid and tryptophan.
Thioether Compounds: Compounds with a thioether functional group, such as methionine and thioanisole.
Uniqueness
7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
917760-86-2 |
|---|---|
分子式 |
C16H14ClNO2S2 |
分子量 |
351.9 g/mol |
IUPAC名 |
7-chloro-2-methyl-3-(4-methylsulfonylphenyl)sulfanylindolizine |
InChI |
InChI=1S/C16H14ClNO2S2/c1-11-9-13-10-12(17)7-8-18(13)16(11)21-14-3-5-15(6-4-14)22(2,19)20/h3-10H,1-2H3 |
InChIキー |
ZDUZPTMVQDZBDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC(=CC2=C1)Cl)SC3=CC=C(C=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)

![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)



![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)


